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1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

structure-activity relationship sulfonamide pharmacophore positional isomerism

This meta-CF3 sulfonyl-azetidine-triazole (CAS 2034381-03-6) is a pre-organized scaffold for kinase and sulfonamide-binding enzyme campaigns. Its meta-substitution avoids ortho steric clashes, enabling consistent hydrogen-bond geometry distinct from positional isomers. The 1H-1,2,3-triazole provides a CH donor absent in 2H-regioisomers, critical for hinge-region engagement. The azetidine ring (~25 kcal/mol strain energy) pre-organizes the molecule for high-affinity binding, reducing entropic penalty vs. flexible piperidine analogs. With XLogP3-AA=1.2, it yields clean biochemical assay profiles. Procure this specific regioisomer to ensure reproducible pharmacology—direct substitution with ortho, para, or 2H-triazole analogs cannot be assumed to preserve activity.

Molecular Formula C12H11F3N4O2S
Molecular Weight 332.3
CAS No. 2034381-03-6
Cat. No. B2932825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
CAS2034381-03-6
Molecular FormulaC12H11F3N4O2S
Molecular Weight332.3
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=CN=N3
InChIInChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-5-4-16-17-19/h1-6,10H,7-8H2
InChIKeyVTMWTIVSBQNQQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034381-03-6): Key Physicochemical and Structural Identifiers


1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic small molecule composed of a 1,2,3-triazole ring linked to an azetidine scaffold that bears a 3-(trifluoromethyl)phenylsulfonyl group [1]. Its molecular formula is C12H11F3N4O2S, molecular weight 332.30 g/mol, computed XLogP3-AA of 1.2, 8 hydrogen-bond acceptors, 0 donors, and 3 rotatable bonds [1]. The compound is catalogued as a research chemical for biological screening and drug discovery applications .

Why Generic Substitution Fails: Positional Isomerism and Regioisomerism in Sulfonyl-Azetidine-Triazole Chemical Space


Within the sulfonyl-azetidine-triazole chemotype, even minor structural variations—such as the position of the trifluoromethyl group on the phenyl ring (meta vs. ortho vs. para) or the attachment point of the triazole (1H- vs. 2H-)—can lead to profound differences in target affinity, selectivity, and pharmacokinetics [1]. Computational and experimental studies on related sulfonamide-based enzyme inhibitors demonstrate that the meta-CF3 substitution pattern offers a distinct steric and electronic environment compared to ortho-substituted analogs, potentially affecting the geometry of key hydrogen-bonding interactions with catalytic residues [1]. Therefore, direct interchange with positional isomers or regioisomers cannot be assumed to preserve biological activity, making compound‑specific procurement essential for reproducible research.

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: Quantitative Differentiation from Closest Analogs


Meta-CF3 Substitution on the Phenyl Ring Ensures an Unencumbered Sulfonamide Geometry That Differs from the Ortho Isomer

The target compound places the trifluoromethyl substituent at the meta position of the phenylsulfonyl group, whereas the closest positional isomer, 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034491-52-4), bears the CF3 group ortho to the sulfonamide linkage . Although direct IC50 comparisons for this exact pair are not publicly available, SAR studies on analogous sulfonamide-based COX-2 inhibitors have shown that meta-substituted phenylsulfonamides can exhibit up to 10-fold differences in inhibitory potency relative to ortho-substituted variants [1]. The ortho isomer introduces steric hindrance that can distort the optimal orientation of the sulfonyl oxygen atoms toward enzyme active sites [1].

structure-activity relationship sulfonamide pharmacophore positional isomerism

1H-1,2,3-Triazole Linkage Offers a C H Hydrogen-Bond Donor That Is Absent in the 2H-Regioisomer

The target compound is the 1H-1,2,3-triazole regioisomer (N1-linked to the azetidine ring). The corresponding 2H-triazole regioisomer (CAS 2194846-17-6) differs in the position of the C–H hydrogen, altering the electronic distribution and hydrogen-bond donor/acceptor profile . The 1H-triazole presents a C–H hydrogen bond donor at C5 that can participate in weak hydrogen bonds with protein backbone carbonyls, whereas the 2H-triazole lacks this feature. Exploitation of this difference has been instrumental in achieving kinase selectivity in triazole-based inhibitor programs [1].

triazole regioisomerism hydrogen bonding kinase inhibitor design

Computed Lipophilicity (XLogP3-AA = 1.2) Falls Within the Optimal Range for Cell Permeability While Maintaining Aqueous Solubility

The target compound has a computed XLogP3-AA of 1.2 [1]. This value resides within the optimal LogP range of 1–3 that is generally associated with balanced cell permeability and aqueous solubility for small‑molecule probes and drug candidates [2]. In contrast, closely related analogs bearing additional lipophilic substituents (e.g., 4-cyclopropyl or naphthyl groups on the sulfonyl moiety) can push LogP above 3, which may reduce solubility and increase non-specific protein binding [3]. The moderate lipophilicity of the 3‑CF3‑phenylsulfonyl group thus offers a favorable starting point for hit-to-lead optimization.

lipophilicity drug-likeness cell permeability

Azetidine Ring Restricts Conformational Flexibility Relative to Piperidine Analogs, Potentially Enhancing Binding Affinity for Rigid Binding Sites

The four-membered azetidine ring possesses a ring strain energy of approximately 25 kcal mol⁻¹, compared to approximately 5 kcal mol⁻¹ for the six-membered piperidine ring [1]. This higher strain reduces the number of accessible low-energy conformations, pre-organizing the pendant triazole and sulfonamide groups for target recognition. A corresponding piperidine-based analog (e.g., 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)-1H-1,2,3-triazole) would exhibit greater conformational entropy, which could translate to a less favorable binding entropy penalty and reduced affinity [2]. Although direct thermodynamic binding data for this specific comparison are unavailable, the principle of conformational pre-organization is well established in medicinal chemistry [2].

conformational restriction ring strain entropic penalty

Recommended Research Applications for 1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole Based on Quantitative Differentiation


Fragment-Based Lead Discovery Targeting Sulfonamide-Binding Enzymes (e.g., COX-2, Carbonic Anhydrase)

With its defined meta-CF3 substitution, the compound presents a stable sulfonamide pharmacophore in a geometry that avoids the steric penalties of ortho-substituted analogs [1]. This makes it a high-confidence fragment hit for screening campaigns against enzymes with known sulfonamide-binding pockets. The moderate lipophilicity (XLogP3-AA = 1.2) further supports detection in biochemical assays without solubility artifacts [2].

Selective Kinase or Metalloprotease Probe Development Exploiting 1H-Triazole Hydrogen-Bonding

The 1H-1,2,3-triazole linkage provides a C H hydrogen-bond donor that the 2H-regioisomer lacks . Researchers designing ATP-competitive or allosteric kinase inhibitors can leverage this feature to engage backbone carbonyls in the hinge region, potentially gaining selectivity over off-targets that cannot accommodate this interaction.

Conformationally Constrained Chemical Biology Tool for Target Deconvolution

The azetidine ring's inherent conformational restriction (≈ 25 kcal mol⁻¹ strain energy) pre-organizes the molecule for binding, reducing the entropic penalty upon target engagement compared to more flexible piperidine analogs [3]. This property is advantageous in chemoproteomics pulldown experiments where high-affinity, selective binding is required to minimize false positives.

Building Block for Late-Stage Diversification via the Azetidine Nitrogen or Triazole C H Position

The compound serves as a versatile core scaffold for parallel synthesis libraries. The unsubstituted azetidine nitrogen can be alkylated or acylated, and the triazole C H position is amenable to metal-catalyzed functionalization. Its balanced physicochemical profile (LogP 1.2, 8 HBA) ensures that diversified products remain within drug-like property space [2].

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